molecular formula C10H12BrNO3 B1409419 6-Bromo-3-isopropoxypyridine-2-carboxylic acid methyl ester CAS No. 1823438-47-6

6-Bromo-3-isopropoxypyridine-2-carboxylic acid methyl ester

Cat. No. B1409419
M. Wt: 274.11 g/mol
InChI Key: GRRZROATKNKGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Bromo-3-isopropoxypyridine-2-carboxylic acid methyl ester” is a chemical compound with the molecular formula C10H12BrNO3 and a molecular weight of 274.11 g/mol. It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its structural formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 274.11 g/mol. The compound should be stored in an inert atmosphere at 2-8°C .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for this compound are not available in the retrieved data, compounds like this are often used in organic synthesis and could be used in the development of new synthetic methods or in the synthesis of new compounds. For example, boronic esters, which are similar compounds, are often used in Suzuki–Miyaura coupling, a reaction that many envisage to be a keystone in the future of automated synthesis .

properties

IUPAC Name

methyl 6-bromo-3-propan-2-yloxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-6(2)15-7-4-5-8(11)12-9(7)10(13)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRZROATKNKGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-isopropoxypyridine-2-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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